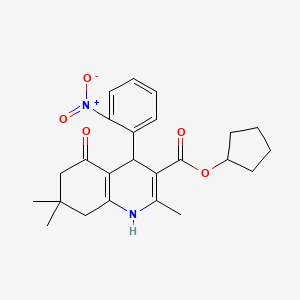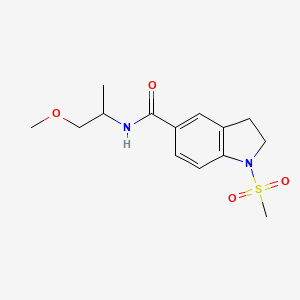
N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. It is a member of the family of ethylenediamine derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer. It may also act by modulating the immune system and reducing oxidative stress.
Biochemical and physiological effects:
N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, it has been found to possess anti-viral properties against certain viruses such as herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, the use of this compound as a drug delivery system for the treatment of brain tumors is also an area of interest for future research.
In conclusion, N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications.
Synthesis Methods
The synthesis of N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine involves the reaction of N,N-dimethyl-1,2-ethanediamine with benzyl bromide and 5-bromo-2-methoxybenzyl chloride. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
N-benzyl-N-(5-bromo-2-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine has been extensively studied for its potential therapeutic applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N'-benzyl-N'-[(5-bromo-2-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O/c1-21(2)11-12-22(14-16-7-5-4-6-8-16)15-17-13-18(20)9-10-19(17)23-3/h4-10,13H,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKLBCDGFXQSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)


![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)

